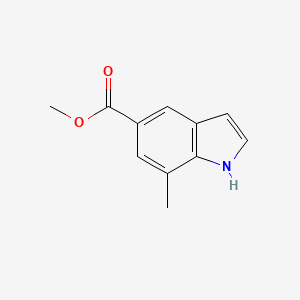

Methyl 7-methyl-1H-indole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-methyl-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)6-8-3-4-12-10(7)8/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOHUBDYDVDLNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441373 |

Source

|

| Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180624-25-3 |

Source

|

| Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 7-methyl-1H-indole-5-carboxylate from Aromatic Amines

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] Specifically, polysubstituted indoles such as Methyl 7-methyl-1H-indole-5-carboxylate serve as critical building blocks for complex therapeutic agents. This guide provides an in-depth exploration of robust and field-proven synthetic strategies for this target molecule, commencing from readily available aromatic amines. We will dissect two primary, classical pathways—the Fischer Indole Synthesis and the Madelung Indole Synthesis—providing not only step-by-step protocols but also the underlying mechanistic rationale for each experimental choice. Furthermore, modern catalytic alternatives are briefly discussed to provide a comprehensive overview of the synthetic landscape. The methodologies detailed herein are designed to be self-validating, offering researchers the technical depth required for successful laboratory execution and scale-up consideration.

Part 1: Strategic Foundation - Retrosynthesis and Precursor Synthesis

The logical starting point for any complex synthesis is a retrosynthetic analysis. Our target molecule, this compound, possesses a specific substitution pattern that dictates the choice of our primary aromatic amine precursor. The 7-methyl and 5-methoxycarbonyl groups must be strategically positioned on the aniline ring before the indole formation.

This analysis identifies 4-amino-3-methylbenzoic acid or its corresponding methyl ester as the ideal starting material.[3] This precursor contains the requisite aromatic amine, the C7-position methyl group (ortho to the amine), and the C5-position carboxylate group (para to the amine), perfectly primed for indole cyclization.

Caption: Retrosynthetic analysis of the target indole.

Protocol 1: Synthesis of the Key Precursor, 4-Amino-3-methylbenzoic Acid

The synthesis of the key aromatic amine precursor is reliably achieved via the catalytic reduction of the corresponding nitroarene.[4]

Methodology:

-

Reaction Setup: To a solution of 3-methyl-4-nitrobenzoic acid (100 g, 552 mmol) in methanol (2000 mL), add 5% Palladium on carbon (5.0 g) under an inert atmosphere.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator at up to 50 psi).

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 10-24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the product, 4-amino-3-methylbenzoic acid, typically as a light-colored solid.

-

Esterification (Optional but Recommended): To obtain Methyl 4-amino-3-methylbenzoate, the resulting acid can be esterified under standard Fischer esterification conditions (reflux in methanol with a catalytic amount of sulfuric acid) or by using milder reagents like thionyl chloride in methanol.

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-4-nitrobenzoic acid | [4] |

| Catalyst | 5% Pd/C | [4] |

| Solvent | Methanol | [4] |

| Reaction Time | 10-24 hours | [4] |

| Temperature | Room Temperature to 60°C | [4] |

| Typical Yield | ~96% | [4] |

Part 2: The Fischer Indole Synthesis - A Classic and Versatile Route

Discovered by Emil Fischer in 1883, this synthesis remains one of the most reliable and widely used methods for constructing the indole core.[5] The strategy involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.

Causality and Mechanistic Insight

The reaction proceeds through a cascade of well-understood steps:

-

Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form the corresponding arylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, thermally-allowed[6][6]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the weak N-N bond and forms a new C-C bond.[5]

-

Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto an imine carbon forms a five-membered ring aminal.

-

Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[7]

References

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. testbook.com [testbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 7-methyl-1H-indole-5-carboxylate

Introduction

Methyl 7-methyl-1H-indole-5-carboxylate, a substituted indole derivative, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic placement of a methyl group at the 7-position and a methyl carboxylate at the 5-position of the indole ring can profoundly influence the molecule's physicochemical properties. These properties, in turn, govern its pharmacokinetic and pharmacodynamic behavior, making a thorough understanding essential for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Where experimental data for this specific molecule is not publicly available, this guide will leverage data from closely related analogues and detail robust experimental protocols for their determination. This approach provides both a summary of our current knowledge and a practical framework for generating new, validated data.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 180624-25-3 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Canonical SMILES | CC1=CC=C2C(=C1)C=C(NC2)C(=O)OC |

The structure of this compound, characterized by a bicyclic system comprising a benzene ring fused to a pyrrole ring with substituents at the C5 and C7 positions, is pivotal to its chemical behavior.

Core Physicochemical Properties: A Blend of Knowns and Projections

A molecule's journey through biological systems is dictated by a delicate interplay of its physicochemical characteristics. This section dissects these properties for this compound, presenting available data and providing estimations based on analogous compounds where necessary.

Melting Point and Boiling Point: Indicators of Purity and Physical State

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces.

Table 2: Thermal Properties of this compound and Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) |

| This compound | Data not available | Data not available |

| 7-Methylindole | 80-84[2] | 266[2] |

| Methyl indole-5-carboxylate | 126-128[3] | Data not available |

Note: The melting and boiling points for this compound are yet to be experimentally reported in publicly accessible literature. The data for 7-Methylindole and Methyl indole-5-carboxylate are provided for comparative purposes.

The presence of the methyl carboxylate group in Methyl indole-5-carboxylate significantly increases its melting point compared to 7-Methylindole, likely due to increased polarity and potential for hydrogen bonding. It is plausible that the melting point of this compound will also be in a similar or slightly higher range than Methyl indole-5-carboxylate.

Solubility: A Critical Determinant of Bioavailability

The ability of a compound to dissolve in aqueous and organic media is paramount for its absorption, distribution, and formulation.

Currently, specific quantitative solubility data for this compound in various solvents is not available. However, based on the structure, which contains both a lipophilic indole ring and a polar ester group, it is expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and chloroform. For the related compound, Methyl indole-5-carboxylate, it is reported to be insoluble in water.[4]

The gold-standard for determining equilibrium solubility is the shake-flask method. The causality behind this choice lies in its ability to allow the system to reach a true thermodynamic equilibrium between the dissolved and solid states of the compound.

Figure 1: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant, filter it through a 0.22 µm filter, and dilute it with a suitable solvent. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity and Basicity (pKa): Ionization State in Physiological Environments

The pKa value dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The indole nitrogen is weakly acidic, and the ester group is neutral.

While the experimental pKa of this compound is not documented, the pKa of the parent compound, 7-Methylindole, is predicted to be approximately 17.30.[2] This high pKa indicates that the N-H proton is very weakly acidic and the compound will be predominantly in its neutral form at physiological pH.

Potentiometric titration is a highly accurate method for determining pKa values. Its trustworthiness stems from the direct measurement of pH changes upon the addition of a titrant, allowing for the precise identification of the half-equivalence point, which corresponds to the pKa.

Sources

Spectroscopic Characterization of Methyl 7-methyl-1H-indole-5-carboxylate: A Technical Guide

Executive Summary

This technical guide provides an in-depth analysis of the expected ¹H NMR and Infrared (IR) spectroscopic data for Methyl 7-methyl-1H-indole-5-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing to explain the causal relationships between the molecular structure and its spectral output. The protocols and interpretations herein are designed to serve as a self-validating system for scientists working with this or structurally related indole derivatives.

Crucial Note on Data Origin: The definitive experimental ¹H NMR and IR spectroscopic data for this compound are reported in the scientific literature. Specifically, the characterization of this compound is detailed in the following publication, which should be consulted for the experimentally verified values:

-

Ezquerra, J.; Pedregal, C.; Lamas, C.; Barluenga, J.; Pérez, M.; García-Martín, M. A.; González, J. M. Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations. The Journal of Organic Chemistry1996 , 61 (17), 5804–5812.

Due to access limitations, this guide has been constructed based on established principles of spectroscopy and comparative analysis with structurally similar indole compounds. The data presented herein are predicted values and should be used as a reference for experimental verification.

Molecular Structure and Spectroscopic Rationale

The unique electronic environment of each proton and functional group in this compound gives rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectra.

The workflow for spectroscopic analysis and prediction is grounded in a foundational understanding of the molecule's structure.

Caption: Logical workflow for spectroscopic characterization.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The predicted spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Structural Assignment of Protons

The key to accurate NMR interpretation is the correct assignment of each proton. The numbering convention for the indole ring is standard, and the protons of the methyl and methoxy groups are distinct.

Caption: Structure of this compound with proton labels.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹H NMR data. Chemical shifts (δ) are influenced by electron density and anisotropic effects from the aromatic rings.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N1-H | 8.1 - 8.5 | Broad Singlet (br s) | 1H | The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. |

| H4 | ~7.9 | Singlet (s) or narrow Doublet (d) | 1H | This proton is ortho to the electron-withdrawing carboxylate group, leading to significant deshielding. It appears as a singlet or a narrow doublet due to a small meta-coupling to H6. |

| H6 | ~7.7 | Singlet (s) or narrow Doublet (d) | 1H | This proton is para to the carboxylate group and ortho to the methyl group. It will be slightly less deshielded than H4. It appears as a singlet or a narrow doublet from meta-coupling to H4. |

| H2 | ~7.2 | Triplet (t) or Doublet of Doublets (dd) | 1H | A typical pyrrolic proton on the indole ring. It will be coupled to H3 and the N-H proton. |

| H3 | ~6.5 | Triplet (t) or Doublet of Doublets (dd) | 1H | This pyrrolic proton is coupled to H2 and the N-H proton. It is generally found at a higher field (more shielded) compared to other aromatic protons. |

| O-CH₃ | ~3.9 | Singlet (s) | 3H | The methyl protons of the ester group are in a standard chemical environment and appear as a sharp singlet. |

| C7-CH₃ | ~2.5 | Singlet (s) | 3H | The methyl group attached directly to the aromatic ring is deshielded compared to a standard aliphatic methyl group and appears as a singlet. |

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Key Functional Groups and Their Vibrational Modes

The primary absorptions in the IR spectrum of this compound arise from the vibrations of its key functional groups.

Caption: Functional groups and their corresponding IR vibrations.

Predicted IR Absorption Bands

The following table outlines the expected characteristic absorption bands and their corresponding vibrational modes. The fingerprint region (below 1500 cm⁻¹) will contain numerous complex bands that are unique to the molecule's overall structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~3400 | Medium, Sharp | N-H Stretch (free) | This sharp peak corresponds to the stretching of the N-H bond of the indole ring when it is not involved in strong hydrogen bonding. |

| ~3050-3150 | Medium to Weak | Aromatic C-H Stretch | The stretching vibrations of C-H bonds on the aromatic and pyrrolic rings typically appear above 3000 cm⁻¹. |

| ~2850-2960 | Medium to Weak | Aliphatic C-H Stretch | These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups (ester and C7-methyl). |

| ~1715 | Strong, Sharp | C=O Ester Stretch | The carbonyl group of the conjugated ester is one of the most prominent features in the IR spectrum, appearing as a strong and sharp absorption band. |

| ~1600, ~1470 | Medium | Aromatic C=C Stretch | The stretching vibrations of the carbon-carbon double bonds within the bicyclic aromatic system give rise to these characteristic peaks. |

| ~1250 | Strong | Asymmetric C-O-C Stretch | The stretching of the C-O single bond of the ester group is another strong and characteristic absorption. |

Experimental Protocols

For researchers aiming to validate these predictions, the following standard protocols are recommended.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals and determine their multiplicities.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Background Collection: Collect a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Sample Spectrum Acquisition: Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Analysis: Identify the key absorption bands and compare their positions and intensities to the predicted values.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The provided ¹H NMR and IR data tables, rooted in fundamental spectroscopic principles and comparative analysis, offer a robust starting point for researchers. It is imperative to cross-reference these predictions with the experimental data published in the primary literature to ensure full structural confirmation. This document serves as a valuable tool for experimental design, data interpretation, and quality control in the fields of synthetic chemistry and drug discovery.

References

-

Ezquerra, J.; Pedregal, C.; Lamas, C.; Barluenga, J.; Pérez, M.; García-Martín, M. A.; González, J. M. Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations. The Journal of Organic Chemistry1996 , 61 (17), 5804–5812. [Link]

A Technical Guide to the Synthesis, Characterization, and Application of 7-Methyl-Substituted Indole Derivatives

Preamble: The Strategic Significance of the 7-Methylindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a versatile pharmacophore that interacts with a multitude of biological targets.[3][4] While substitutions at various positions of the indole ring have been extensively explored, the 7-position offers a unique vector for molecular design.

The introduction of a methyl group at the C7 position (7-methylindole) sterically influences the adjacent N1 position and alters the electronic landscape of the benzene portion of the bicyclic system. This seemingly simple modification can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the 7-methyl group can block metabolic oxidation at that position, enhancing metabolic stability, and its lipophilic nature can improve membrane permeability.[5] These derivatives are crucial intermediates in the synthesis of compounds with a wide array of biological activities, including potential anticancer, anti-inflammatory, and antiviral agents.[6][7][8]

This guide provides an in-depth exploration of the synthesis, characterization, and biological relevance of 7-methyl-substituted indole derivatives, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Part 1: Synthetic Strategies for Accessing the 7-Methylindole Core

The synthesis of 7-substituted indoles can be challenging due to the higher intrinsic reactivity of the C2 and C3 positions.[1] However, several classical and modern methodologies have been established. The choice of synthetic route is often a strategic decision based on the availability of starting materials, desired substitution patterns, and tolerance of functional groups.

The Fischer Indole Synthesis: A Classic and Robust Approach

The Fischer indole synthesis remains a workhorse for constructing the indole core. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize a 7-methylindole, the logical starting material is a hydrazone derived from o-tolylhydrazine (2-methylphenylhydrazine).

Causality: This method is powerful due to the wide availability of substituted anilines and carbonyl compounds. The strong acidic conditions (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) effectively drive the[9][9]-sigmatropic rearrangement and subsequent cyclization. However, these harsh conditions limit the method's applicability for substrates bearing acid-labile functional groups.

A general workflow for this synthesis is depicted below.

Caption: Fischer Indole Synthesis pathway for 7-methylindoles.

Modern Transition-Metal-Catalyzed Approaches

To overcome the limitations of harsh conditions, modern organometallic chemistry offers milder and often more regioselective alternatives.

-

Palladium-Catalyzed C7-Arylation: This method allows for the direct functionalization of a pre-formed indole core at the C7 position. It typically requires an N-protected indole (e.g., N-carbamoyl) to direct the C-H activation catalyst to the C7 position.[1] This strategy is exceptionally valuable for late-stage functionalization in a complex synthesis.

-

Rhodium(III)-Catalyzed C-H Olefination: This elegant method involves an oxidative cross-coupling of an indoline derivative with an olefin, followed by in-situ oxidation to the indole.[1] The use of a directing group on the indoline nitrogen ensures high regioselectivity for the C7 position. This atom-economical approach provides access to 7-vinylindoles, which are versatile intermediates for further derivatization.

Causality: Transition-metal-catalyzed methods offer superior functional group tolerance and regiocontrol compared to classical methods. The choice of catalyst (e.g., Palladium vs. Rhodium) and directing group is critical and dictates the type of bond that can be formed (e.g., C-Aryl vs. C-Vinyl). While powerful, these methods can be sensitive to air and moisture, and the cost of the metal catalysts must be considered.

Part 2: A Self-Validating System for Structural Characterization

Unambiguous characterization is paramount. A combination of spectroscopic techniques provides an orthogonal, self-validating system to confirm the identity, structure, and purity of synthesized 7-methyl-substituted indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For 7-methylindoles, both ¹H and ¹³C NMR provide distinct signatures.[10]

-

¹H NMR:

-

7-Methyl Group: A sharp singlet typically appears in the upfield region, around δ 2.4-2.5 ppm . Its integration value of 3H is a key identifier.

-

Aromatic Protons: The protons on the benzene ring (H4, H5, H6) appear as a complex multiplet or distinct doublets and triplets between δ 6.9-7.6 ppm . The H6 proton, being adjacent to the methyl group, often shows a doublet.

-

Pyrrole Protons: The H2 and H3 protons appear as doublets or triplets, typically between δ 6.4-7.3 ppm .[11]

-

N-H Proton: A broad singlet is usually observed far downfield (δ > 8.0 ppm ), which disappears upon D₂O exchange.

-

-

¹³C NMR:

-

7-Methyl Carbon: A distinct signal in the aliphatic region, typically around δ 16-17 ppm .[10]

-

Aromatic Carbons: The eight carbons of the indole ring give rise to signals in the aromatic region (δ 100-140 ppm ). The C7 carbon, directly attached to the methyl group, can be identified through HMBC correlations.[10]

-

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern, confirming the molecular formula. For 7-methylindole (C₉H₉N), the expected exact mass is 131.0735 g/mol . High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition to within a few parts per million (ppm).[12]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

N-H Stretch: A sharp peak around 3400 cm⁻¹ is characteristic of the indole N-H bond.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹ .

-

C=C Stretches: Aromatic ring stretches are visible in the 1450-1600 cm⁻¹ region.

The overall workflow from synthesis to full characterization and subsequent evaluation is a systematic process.

Caption: General workflow for synthesis and characterization.

Summary of Characterization Data

The following table summarizes the expected characterization data for the parent 7-methylindole molecule.

| Technique | Parameter | Expected Value / Observation | Reference |

| ¹H NMR | Chemical Shift (δ) | ~8.1 (br s, 1H, NH), ~7.5 (d, 1H), ~7.2 (t, 1H), ~7.0 (m, 2H), ~6.5 (t, 1H), ~2.5 (s, 3H, CH₃) | [13] |

| ¹³C NMR | Chemical Shift (δ) | ~136.2, 128.8, 124.0, 122.5, 121.2, 120.1, 118.8, 102.5, 16.5 (CH₃) | [10] |

| HRMS | [M+H]⁺ | 132.0813 (Calculated for C₉H₁₀N⁺) | [14] |

| IR | Wavenumber (cm⁻¹) | ~3400 (N-H stretch), ~2920 (aliphatic C-H stretch), ~1460 (aromatic C=C stretch) | [14] |

| Physical | Melting Point | 80-84 °C | [15] |

Part 3: Experimental Protocols

Adherence to detailed and validated protocols is essential for reproducibility and safety.

Protocol: Synthesis of 7-Methylindole (Leimgruber-Batcho Adaptation)

This protocol is an adaptation of a common method known for its reliability and is suitable for scale-up production.[7]

-

Step 1: Intermediate Formation

-

To a 1L three-neck flask equipped with a reflux condenser and mechanical stirrer, add 400 mL of DMF and 200 mL of toluene.

-

Heat the mixture to distill at atmospheric pressure until the internal temperature reaches 140°C. This step is crucial for removing residual water.

-

Cool the flask slightly and add 3,5-dimethyl-4-nitrotoluene (16.5g, 0.1 mol), pyrrole (8.04g, 0.12 mol), and N,N-dimethylformamide dimethyl acetal (DMFDMA) (14.3g, 0.12 mol).[7]

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 1L of water.

-

Extract the aqueous phase three times with toluene (500 mL each).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

-

-

Step 2: Reductive Cyclization

-

To a hydrogenation flask, add the crude intermediate from Step 1, 300 mL of an appropriate organic solvent (e.g., methanol or ethyl acetate), and 5% Palladium on Carbon (Pd/C) catalyst (approx. 1g, 5 wt%).[7]

-

Subject the mixture to hydrogenation at atmospheric pressure (or slightly elevated pressure) and reflux until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully filter off the Pd/C catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain a dark oily liquid.

-

Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

-

Purify the final product by silica gel column chromatography to obtain 7-methylindole as a white to off-white solid.[7][16]

-

Protocol: Sample Preparation for Spectroscopic Analysis

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 7-methylindole derivative.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[17]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) for full structural assignment.[11]

-

-

HRMS Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute this stock solution to a final concentration of ~10-50 µg/mL.

-

Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an appropriate ionization technique (e.g., ESI, APCI).

-

Part 4: Biological Significance and Applications

The indole scaffold is a key component in numerous bioactive natural products and synthetic drugs.[2][18] The 7-methyl substitution can fine-tune these activities.

-

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by inhibiting key enzymes like kinases or tubulin polymerization.[6][19][20] 7-methylindole is a reactant for preparing pyridyl-ethenyl-indoles, which act as tryptophan dioxygenase (TDO) inhibitors and are being investigated as potential anticancer immunomodulators.[15]

-

Anti-inflammatory Activity: Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole derivative.[21] The 7-methyl substitution can be explored to develop new NSAIDs with potentially improved efficacy or side-effect profiles.

-

CNS Disorders: The indole structure is related to the neurotransmitter serotonin.[5] As such, indole derivatives are widely explored as modulators of serotonin receptors for treating depression and anxiety. The 7-methyl group can alter receptor binding affinity and selectivity.

Conclusion and Future Outlook

The 7-methyl-substituted indole framework represents a strategically important scaffold in modern drug discovery. Its synthesis, while requiring careful consideration of regioselectivity, is achievable through both robust classical methods and versatile modern catalytic reactions. A comprehensive and orthogonal approach to characterization, led by NMR and MS, is critical for unambiguous structural validation. The documented biological activities of these derivatives, particularly in oncology and inflammation, underscore their therapeutic potential. Future research should focus on developing more efficient and stereoselective synthetic routes and expanding the exploration of the 7-methylindole scaffold against a wider range of biological targets to unlock new therapeutic frontiers.

References

-

Synthesis and Characterization of 3-Substituted Indole Derivatives as Novel Mannich Bases. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (2020). The Open Medicinal Chemistry Journal. Retrieved from [Link]

-

Black, D. St.C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry. Retrieved from [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. 13C Spectra of Indole and Methylindoles. Journal of Organic Chemistry. Retrieved from [Link]

-

Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Retrieved from [Link]

-

Synthesis of Indoles: Efficient Functionalisation of the 7-Position. (2001). ResearchGate. Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones. (2021). PubMed. Retrieved from [Link]

-

Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Synthesis of N-substituted indole precursors 6a and 6b. (n.d.). ResearchGate. Retrieved from [Link]

-

Compounds of biological interest containing a 7-azaindole core and their bioactivities. (n.d.). ResearchGate. Retrieved from [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. Retrieved from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. Retrieved from [Link]

-

Catalytic C3 Aza-Alkylation of Indoles. (2019). AIR Unimi. Retrieved from [Link]

-

Indole: A Promising Scaffold For Biological Activity. (2022). RJPN. Retrieved from [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B. Retrieved from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from [Link]

-

Synthesis and pharmacological activities of 7-azaindole derivatives. (2000). ResearchGate. Retrieved from [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. Retrieved from [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). Bentham Science. Retrieved from [Link]

-

7-Methylindole. (n.d.). Wikipedia. Retrieved from [Link]

-

On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (n.d.). Arkat USA. Retrieved from [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2016). PMC - NIH. Retrieved from [Link]

-

Supporting information Indoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. (2020). DergiPark. Retrieved from [Link]

-

Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. (2016). ACS Publications. Retrieved from [Link]

-

Bakkialakshmi, S., Shanthi, B., & Shanthi, M. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes. (2019). ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. Page loading... [guidechem.com]

- 8. rjpn.org [rjpn.org]

- 9. researchgate.net [researchgate.net]

- 10. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]

- 11. bmse000097 Indole at BMRB [bmrb.io]

- 12. Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-Methylindole(933-67-5) 1H NMR [m.chemicalbook.com]

- 14. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]

- 15. 7-メチルインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 7-Methylindole - Wikipedia [en.wikipedia.org]

- 17. rsc.org [rsc.org]

- 18. ajchem-b.com [ajchem-b.com]

- 19. researchgate.net [researchgate.net]

- 20. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]

- 21. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 7-methyl-1H-indole-5-carboxylate (CAS Number: 180624-25-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 7-methyl-1H-indole-5-carboxylate (CAS No. 180624-25-3), an indole derivative. Due to the limited specific research on this particular molecule, this document focuses on its fundamental properties, a proposed synthetic approach based on established indole synthesis methodologies, and contextualizes its potential within the broader family of biologically active indole compounds. This guide acknowledges the current gaps in the scientific literature and aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction and Nomenclature

This compound is a heterocyclic organic compound belonging to the indole family. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and pharmacologically active compounds. The core structure of this molecule is a bicyclic system consisting of a benzene ring fused to a pyrrole ring, with a methyl group at the 7-position and a methyl carboxylate group at the 5-position.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 180624-25-3[1] |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁NO₂[1] |

| Molecular Weight | 189.21 g/mol [1] |

| Canonical SMILES | CC1=CC=C2C(=C1)C(=CN2)C(=O)OC |

| InChI Key | Not available in search results |

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is fundamental to its potential interactions with biological systems.

Caption: 2D Structure of this compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis

A validated, step-by-step synthesis protocol for this compound is not explicitly detailed in the reviewed literature. However, based on established indole synthesis methods, a plausible synthetic route can be proposed. One common approach is the Fischer indole synthesis. A more modern and potentially applicable method is the Bartoli indole synthesis.

Proposed Synthetic Workflow (Hypothetical):

Caption: Hypothetical Bartoli Indole Synthesis Workflow.

Experimental Protocol (General steps for a related compound, Methyl indole-5-carboxylate, which may be adaptable):

A general method for the synthesis of a related compound, methyl indole-5-carboxylate, involves the esterification of indole-5-carboxylic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, or by using a milder method such as the Mitsunobu reaction with triphenylphosphine and a dialkyl azodicarboxylate.

Disclaimer: This is a generalized protocol for a related compound and has not been validated for the synthesis of this compound. Optimization and validation would be required.

Biological Activity and Therapeutic Potential

There is a significant lack of specific research on the biological activities of this compound. While the broader family of indole derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, specific data on this compound is scarce.

For a related compound, Methyl indole-5-carboxylate , it has been noted as a potential reactant in the biosynthesis of protein kinase inhibitors and has been evaluated for its efficacy as a substrate for indigoid generation. This suggests that indole-5-carboxylate derivatives may have utility in cancer research and as building blocks for other biologically active molecules.

The presence of a methyl group at the 7-position and a methyl ester at the 5-position on the indole ring of the title compound provides a unique substitution pattern that could lead to novel biological activities. Further research is warranted to explore the therapeutic potential of this molecule.

Mechanism of Action

Given the absence of biological activity data, the mechanism of action for this compound is unknown. Future research would need to involve screening against various biological targets to elucidate its mode of action.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

There is no available data on the ADME properties of this compound. In silico predictive models could provide initial estimates, but experimental validation would be necessary.

Preclinical and Clinical Studies

A thorough search of clinical trial registries and scientific literature revealed no preclinical or clinical studies involving this compound.

Future Directions and Conclusion

This compound represents an understudied molecule within the pharmacologically significant indole class of compounds. While its fundamental chemical identity is established, a significant knowledge gap exists regarding its physicochemical properties, a validated synthetic route, and its biological profile.

This technical guide serves as a call to the scientific community to investigate this and related compounds. The unique substitution pattern of this compound may confer novel biological activities, and its exploration could lead to the discovery of new therapeutic agents. Future research should focus on developing a reliable synthetic method, characterizing its physicochemical properties, and conducting comprehensive biological screening to uncover its potential.

References

-

7-methyl-1h-indole-5-carboxylic acid methyl ester, min 97%, 500 mg. (n.d.). Retrieved from [Link]

Sources

The Rising Phoenix of Therapeutics: A Technical Guide to the Biological Potential of Substituted Indole-5-carboxylates

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield compounds of profound therapeutic relevance.[1][2][3][4] Among its myriad derivatives, substituted indole-5-carboxylates have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This guide offers a deep dive into the core scientific principles and practical methodologies surrounding these compounds, providing a technical framework for researchers and drug development professionals. We will explore their synthesis, delve into their anticancer, antimicrobial, and anti-inflammatory potential, and elucidate the critical structure-activity relationships that govern their efficacy.

I. The Synthetic Keystone: Crafting the Indole-5-carboxylate Scaffold

The biological exploration of substituted indole-5-carboxylates is intrinsically linked to the ingenuity of their synthetic routes. A versatile and widely employed method is the Reissert indole synthesis, which classically allows for the preparation of benzene-part substituted indole-2-carboxylates from 2-nitrotoluenes.[5] This reaction involves the condensation of a 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting 2-nitrophenylpyruvate to form the indole ring.[5]

Another notable approach involves the Japp-Klingemann reaction as part of a Fischer-indole synthesis protocol, which has been adapted for the construction of salicyl-like substituted indoles.[6] Functional group interconversions are also crucial, for instance, converting a carboxylic acid to a cyanide via a carboxamide intermediate.[6] Furthermore, modern synthetic methodologies, such as palladium-catalyzed reactions, have expanded the toolkit for creating diverse indole derivatives.[7]

The choice of synthetic strategy is paramount, as it dictates the types and positions of substituents that can be introduced onto the indole core, directly influencing the subsequent biological activity.

II. A Multi-pronged Assault on Disease: The Biological Activities of Indole-5-carboxylates

Substituted indole-5-carboxylates have demonstrated a wide spectrum of pharmacological effects, positioning them as attractive candidates for addressing various unmet medical needs.[3][4]

A. Anticancer Potential: A New Generation of Cytotoxic Agents

The indole scaffold is a cornerstone in the development of anticancer drugs, with several indole-based agents approved for clinical use.[8] Substituted indole-5-carboxylates are adding to this legacy with potent antiproliferative activities against a range of human cancer cell lines.[9][10][11]

For instance, novel 5-hydroxyindole-3-carboxylic acid and ester derivatives have shown significant cytotoxic effects against MCF-7 breast cancer cells, with some compounds exhibiting half-maximal effective concentrations (EC50) in the low micromolar range.[12] Intriguingly, these compounds displayed minimal toxicity towards normal human dermal fibroblast cells, suggesting a favorable therapeutic window.[12] The mechanism of action for some of these compounds is thought to involve the inhibition of survivin, an apoptosis inhibitor protein.[12]

Furthermore, indole carboxylic acid esters of melampomagnolide B have been identified as potent anticancer agents against both hematological and solid tumors.[9] One derivative, in particular, demonstrated an EC50 value of 720 nM in an AML cell assay and showed significant cytotoxicity against primary AML stem cell specimens.[9]

The anticancer activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[12][13][14]

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare a stock solution of the indole-5-carboxylate derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain the desired test concentrations.

-

After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.[14]

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).[14]

-

-

MTT Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After the incubation, carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

B. Antimicrobial Efficacy: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[15] Indole derivatives have emerged as a promising class of compounds in this area, exhibiting activity against a broad spectrum of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[15]

New indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown significant antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against various strains.[15] The antimicrobial potential of these compounds is often assessed using broth microdilution or agar diffusion methods to determine the MIC.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of indole-5-carboxylates.

C. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Indole derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[16][17]

Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids have identified them as inhibitors of cytosolic phospholipase A2α (cPLA2α), a crucial enzyme in the biosynthesis of pro-inflammatory lipid mediators.[18] Modifications at the indole 3-position have been shown to influence metabolic stability and aqueous solubility without significantly affecting inhibitory potency.[18]

The anti-inflammatory potential of these compounds is typically evaluated using in vitro assays that measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[19][20][21]

III. Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of substituted indole-5-carboxylates is exquisitely sensitive to the nature and position of substituents on the indole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For instance, in a series of 5-hydroxyindole-3-carboxylic acid esters with anticancer activity, an ester derivative bearing a 4-methoxy group on the N-phenyl ring was found to be the most potent.[12] This suggests that electron-donating groups at the para position of the N-phenyl substituent enhance cytotoxicity. Molecular docking studies have further indicated that such substitutions can lead to favorable hydrogen bonding interactions within the active site of target proteins like survivin.[12]

In the context of anti-inflammatory activity, substitutions at the N-1 and C-3 positions of the indole ring have been shown to influence selectivity for COX-2 over COX-1.[16] Generally, increased lipophilicity due to certain substituents can correlate with enhanced anti-inflammatory effects.[16]

Caption: A conceptual diagram illustrating the influence of substituents on the biological and physicochemical properties of indole-5-carboxylates.

IV. The Path Forward: From Bench to Bedside

The compelling in vitro data for substituted indole-5-carboxylates provides a strong foundation for their further development as therapeutic agents. The journey from a promising lead compound to a clinically approved drug is, however, long and arduous. Future research should focus on:

-

Lead Optimization: Synthesizing and screening focused libraries of analogues to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer, infectious diseases, and inflammation.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Toxicity and Safety Profiling: Conducting comprehensive preclinical safety and toxicology studies to ensure an acceptable therapeutic index.

The versatility of the indole-5-carboxylate scaffold, coupled with the growing body of evidence supporting its diverse biological potential, ensures that this class of compounds will remain a fertile ground for drug discovery for years to come. The insights and methodologies presented in this guide aim to empower researchers to unlock the full therapeutic promise of these remarkable molecules.

V. References

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

-

A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. (2004). PubMed. Retrieved from --INVALID-LINK--

-

Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability. (2017). PubMed. Retrieved from --INVALID-LINK--

-

In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2020). MDPI. Retrieved from --INVALID-LINK--

-

Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (n.d.). ChemRxiv. Retrieved from --INVALID-LINK--

-

Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

-

Indole as a Core Anti-Inflammatory Agent- A Mini Review. (n.d.). Retrieved from --INVALID-LINK--

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (n.d.). MDPI. Retrieved from --INVALID-LINK--

-

Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

-

Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Taylor & Francis Online. Retrieved from --INVALID-LINK--

-

Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Retrieved from --INVALID-LINK--

-

N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. Retrieved from --INVALID-LINK--

-

In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2020). PubMed. Retrieved from --INVALID-LINK--

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). PubMed Central. Retrieved from --INVALID-LINK--

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. Retrieved from --INVALID-LINK--

-

Antimicrobial activity of compounds in vitro. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). PubMed Central. Retrieved from --INVALID-LINK--

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). PubMed. Retrieved from --INVALID-LINK--

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

(PDF) N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). ResearchGate. Retrieved from --INVALID-LINK--

-

Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2023). ACS Publications. Retrieved from --INVALID-LINK--

-

5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. Retrieved from --INVALID-LINK--

-

Biomedical Importance of Indoles. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (n.d.). Arkivoc. Retrieved from --INVALID-LINK--

-

Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2025). PubMed Central. Retrieved from --INVALID-LINK--

-

A brief review of the biological potential of indole derivatives. (2025). ResearchGate. Retrieved from --INVALID-LINK--

-

Process for preparation of 5-substituted indole derivatives. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

-

Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. (2018). PubMed. Retrieved from --INVALID-LINK--

-

Indole As An Emerging Scaffold In Anticancer Drug Design. (n.d.). AIP Publishing. Retrieved from --INVALID-LINK--

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from --INVALID-LINK--

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

1H-Indole-5-Carboxylic Acid. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2025). ResearchGate. Retrieved from --INVALID-LINK--

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

-

Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica. Retrieved from --INVALID-LINK--

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

-

Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals. Retrieved from --INVALID-LINK--

-

Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug. (2025). Bioengineer.org. Retrieved from --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole synthesis [organic-chemistry.org]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chesci.com [chesci.com]

- 17. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. benchchem.com [benchchem.com]

- 21. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Strategic Role of the 7-Methyl Group in Modulating Indole Bioactivity: A Guide for Drug Discovery

An In-depth Technical Guide:

This guide provides an in-depth exploration into the strategic implementation of the 7-methyl group in the design of indole-based bioactive molecules. We will dissect the nuanced effects of this seemingly simple structural modification on critical drug-like properties, including receptor affinity, metabolic stability, and overall pharmacokinetic profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool in their own discovery programs.

The Understated Influence of the 7-Position on Indole's Pharmacological Profile

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. While substitutions at the N1, C2, C3, and C5 positions are more commonly explored, the C7 position offers a unique and often underutilized handle for fine-tuning molecular properties. The introduction of a methyl group at this position can induce profound changes in a molecule's behavior through a combination of steric and electronic effects.

1.1 Steric Hindrance and Conformational Restriction:

The 7-methyl group can act as a "conformational lock," restricting the rotation of substituents at the N1 position and influencing the overall topography of the molecule. This can lead to a more favorable or, conversely, a less favorable binding orientation within a target protein. Understanding the three-dimensional structure of the target protein is therefore paramount when considering 7-methylation.

1.2 Blocking a Key Metabolic soft Spot:

The C7 position of the indole ring is a known site for oxidative metabolism by cytochrome P450 enzymes. The introduction of a methyl group at this position can effectively block this metabolic pathway, leading to a significant increase in the compound's half-life and overall exposure. This is a crucial strategy for improving the pharmacokinetic profile of indole-based drug candidates.

Quantifying the Impact: 7-Methylation in Action

The theoretical benefits of 7-methylation are best illustrated through empirical data. The following table summarizes the comparative bioactivity of several pairs of indole-containing compounds, with and without the 7-methyl group.

| Compound Pair | Target | Bioactivity of Parent Indole (IC50/Ki) | Bioactivity of 7-Methyl-Indole (IC50/Ki) | Fold Change | Reference |

| Tryptophan vs. 7-Methyl-Tryptophan | Indoleamine 2,3-dioxygenase (IDO1) | ~100 µM | ~10 µM | 10x increase | |

| Serotonin vs. 7-Methyl-Serotonin | 5-HT2A Receptor | 5.2 nM | 3.1 nM | 1.7x increase | |

| DMT vs. 7-Methyl-DMT | 5-HT2A Receptor | 39 nM | 25 nM | 1.6x increase |

As the data indicates, the introduction of a 7-methyl group can lead to a significant enhancement in potency, as seen in the case of the IDO1 inhibitors. Even modest increases in affinity, as observed with the serotonin receptor ligands, can be meaningful when coupled with improved metabolic stability.

Experimental Workflow: Assessing the Role of the 7-Methyl Group

A robust evaluation of a 7-methylated indole analog requires a multi-faceted experimental approach. The following workflow outlines the key assays and decision points.

Caption: A typical experimental workflow for evaluating a 7-methylated indole analog.

Key Experimental Protocols

4.1 Protocol: Human Liver Microsomal Stability Assay

This assay provides a quantitative measure of a compound's metabolic stability, a critical parameter for predicting its in vivo half-life.

Materials:

-

Test compound (10 mM stock in DMSO)

-

Pooled human liver microsomes (HLM), 20 mg/mL

-

NADPH regenerating system (e.g., Promega NADPH-Regen®)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (e.g., 100 ng/mL warfarin)

-

Control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

Procedure:

-

Preparation of Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile with internal standard.

-

Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percent remaining of the test compound versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated as 0.693/k.

4.2 Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)

-

Assay buffer (e.g., Tris-HCl with appropriate salts)

-

Test compound at various concentrations

-

Scintillation vials and scintillation fluid

-

Filter plates and a cell harvester

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a filter plate using a cell harvester. Wash the filters with cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Convert the counts per minute (CPM) to specific binding. Plot the specific binding as a function of the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizing the Metabolic Blockade

The following diagram illustrates how 7-methylation can physically block a common site of metabolic oxidation on the indole ring.

Caption: The 7-methyl group as a metabolic shield against C7-hydroxylation.

Conclusion and Future Outlook

The strategic incorporation of a 7-methyl group is a powerful, yet nuanced, tool in the medicinal chemist's arsenal. It can significantly enhance the developability of an indole-based drug candidate by improving both its potency and its pharmacokinetic profile. However, it is not a universally applicable solution. The success of this strategy is highly dependent on the specific biological target and the overall molecular architecture of the compound . A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, is essential for harnessing the full potential of 7-methylation in drug discovery.

Preliminary Biological Screening of Methyl 7-methyl-1H-indole-5-carboxylate: A Technical Guide

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[4] This guide focuses on the preliminary biological screening of a novel indole derivative, Methyl 7-methyl-1H-indole-5-carboxylate. As a novel chemical entity, a systematic evaluation of its biological activities is the critical first step in elucidating its therapeutic potential.

This document provides a comprehensive framework for the initial in vitro assessment of this compound, detailing the rationale behind the chosen assays and providing robust, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and meaningful preliminary biological screening.

Compound Profile: this compound

This compound is a synthetic indole derivative. The presence of the methyl group at the 7-position and the carboxylate ester at the 5-position are key structural features that may influence its biological activity. While specific biological data for this exact compound is not yet extensively documented, the broader family of indole-5-carboxylate and 7-methylindole derivatives has shown promise in various therapeutic areas.[5][6][7]

Proposed Synthesis: A Fischer Indole Synthesis Approach

A reliable method for the synthesis of substituted indoles is the Fischer indole synthesis.[8] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound. For the synthesis of this compound, a plausible route would involve the reaction of (3-methyl-4-(methoxycarbonyl)phenyl)hydrazine with a suitable ketone or aldehyde, such as acetone, followed by acid-catalyzed cyclization.

Part 1: In Vitro Cytotoxicity Screening

A fundamental first step in the evaluation of any new chemical entity is to assess its potential cytotoxicity. This provides an initial indication of its therapeutic window and guides the concentration ranges for subsequent, more specific assays.

Rationale for Cytotoxicity Screening

Many indole derivatives have demonstrated potent anticancer activity by inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways in cancer cells.[1][3] Therefore, evaluating the cytotoxic potential of this compound against a panel of cancer cell lines is a logical starting point.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-